Nalidixic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1.

PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES

2.30e+00 g/L

Synonyms

Canonical SMILES

Antimicrobial Activity Studies

- Understanding resistance mechanisms: Due to its well-defined mechanism of action (inhibiting bacterial DNA gyrase), nalidixic acid is used as a research tool to study how bacteria develop resistance to quinolone antibiotics. Researchers can track mutations in bacteria exposed to nalidixic acid, providing insights into broader resistance development against the entire quinolone class [].

Drug Repositioning Efforts

- Exploring new applications: With the rise of antibiotic resistance, researchers are exploring the potential of repurposing older drugs for new uses. Nalidixic acid, with its established safety profile, is being investigated for activity against other pathogens or even in non-antimicrobial applications like cancer treatment [].

Development of New Formulations

- Enhancing efficacy: Researchers are investigating ways to improve the effectiveness of nalidixic acid. One approach involves using nanotechnology to create new formulations with improved bioavailability or broader antibacterial activity. Studies suggest that these nanoformulations can be more effective against certain bacteria compared to traditional nalidixic acid [].

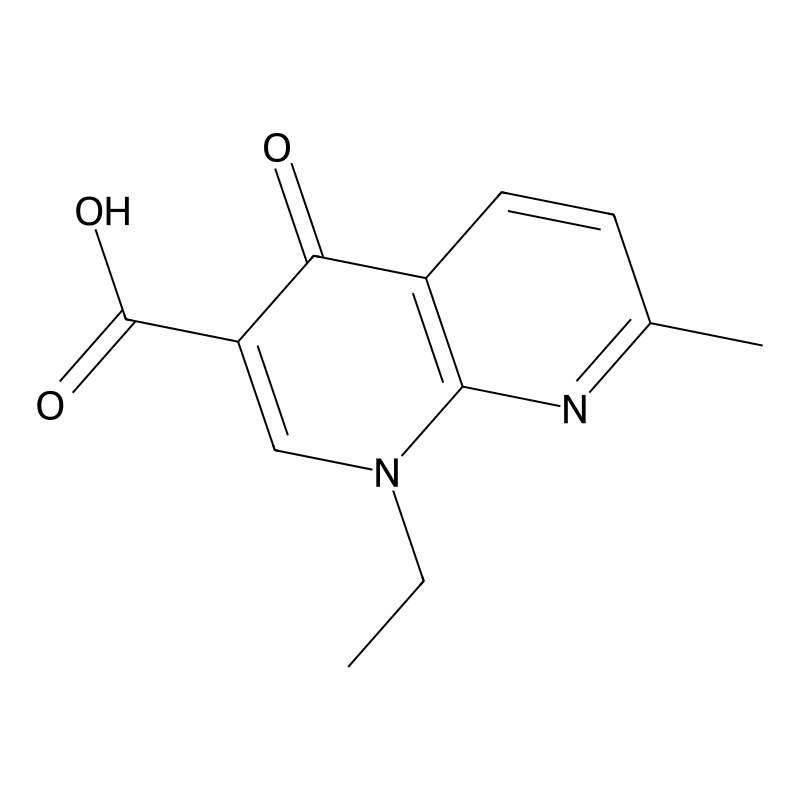

Nalidixic acid is a synthetic antibiotic belonging to the quinolone class, specifically classified as a 1,8-naphthyridine derivative. Its chemical formula is and it has a molar mass of approximately 232.24 g/mol. First introduced clinically in 1967, nalidixic acid was primarily used to treat urinary tract infections caused by susceptible Gram-negative bacteria, including Escherichia coli, Proteus, and Klebsiella species. Despite its historical significance, its clinical use has diminished due to the emergence of more effective and less toxic alternatives .

Nalidixic acid acts as a bacterial DNA gyrase inhibitor. DNA gyrase is an enzyme crucial for bacterial DNA replication. Nalidixic acid binds to the A subunit of gyrase, preventing it from introducing supercoils into the DNA molecule, a necessary step for replication []. This ultimately halts bacterial growth and, in higher concentrations, leads to cell death [].

Nalidixic acid exhibits notable chemical reactivity, particularly in the presence of various solvents. For instance, when dissolved in mixed solvent systems such as acetone-water or methanol-water, nalidixic acid demonstrates shifts in its UV absorption spectrum due to interactions with solvent molecules. This behavior is attributed to the formation of hydrogen bonds, which influence its solubility and absorption characteristics . Additionally, nalidixic acid can undergo photo

The primary mechanism of action of nalidixic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. By binding to these enzymes, nalidixic acid disrupts the supercoiling of DNA, leading to the formation of cleavage complexes that ultimately inhibit bacterial growth. At lower concentrations, it exhibits bacteriostatic properties (inhibiting growth), while at higher concentrations, it becomes bactericidal (killing bacteria) . Nalidixic acid is particularly effective against Gram-negative bacteria but has limited activity against Gram-positive organisms .

Nalidixic acid can be synthesized through various methods. One common approach involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate under specific conditions to yield substituted products that can be further processed into nalidixic acid . The synthesis typically requires careful control of temperature and reaction time to ensure optimal yield and purity.

Nalidixic acid's interaction with various biological molecules has been extensively studied. Its active metabolite, hydroxynalidixic acid, binds reversibly to DNA, interfering with RNA synthesis and subsequently protein synthesis. This binding affinity highlights its role as an effective antibacterial agent . Furthermore, studies have indicated that nalidixic acid can interact with other drugs and substances, potentially influencing their pharmacokinetics and efficacy .

Several compounds share structural similarities with nalidixic acid and exhibit comparable antibacterial activity. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Ciprofloxacin | Fluoroquinolone | Broad-spectrum (Gram-positive & Gram-negative) | Enhanced potency and better bioavailability |

| Norfloxacin | Fluoroquinolone | Broad-spectrum | Improved activity against Gram-negative bacteria |

| Ofloxacin | Fluoroquinolone | Broad-spectrum | Higher efficacy against resistant strains |

| Levofloxacin | Fluoroquinolone | Broad-spectrum | S-enantiomer of ofloxacin; increased potency |

| Moxifloxacin | Fluoroquinolone | Broad-spectrum | Enhanced activity against anaerobes |

While all these compounds target bacterial DNA replication similarly by inhibiting topoisomerases, nalidixic acid is unique due to its specific structure as a naphthyridine derivative rather than a fluoroquinolone. This structural difference contributes to its distinct pharmacological profile and limited clinical application compared to newer agents .

The mechanism of nalidixic acid action involves a sophisticated interaction with bacterial deoxyribonucleic acid gyrase, a type II topoisomerase essential for deoxyribonucleic acid replication and transcription. Contrary to early assumptions that quinolones directly bind to the gyrase enzyme, comprehensive research has revealed that nalidixic acid binds specifically to the deoxyribonucleic acid substrate rather than the protein components of the gyrase complex [1] [2].

The binding dynamics demonstrate several critical characteristics. The apparent dissociation constant for nalidixic acid binding to deoxyribonucleic acid is approximately 1 × 10⁻⁶ M, which correlates closely with its supercoiling inhibition constant [1]. This binding exhibits an extremely low molar ratio of only 4 × 10⁻⁴ nalidixic acid molecules per nucleotide, indicating highly specific binding sites on the deoxyribonucleic acid substrate [1] [2].

Table 1: Deoxyribonucleic Acid Gyrase Binding Dynamics

| Parameter | Value/Characteristic |

|---|---|

| Primary Target | Deoxyribonucleic acid (not gyrase protein) [1] |

| Binding Site | Deoxyribonucleic acid substrate [1] |

| Binding Affinity (Kd) | 1 × 10⁻⁶ M [1] |

| Molar Binding Ratio | 4 × 10⁻⁴ drug per nucleotide [1] |

| pH Optimum | pH 4.5-6.5 [1] |

| Salt Sensitivity | Inhibited at >100 mM KCl [1] |

| Metal Ion Requirement | Independent of Mg²⁺ [1] |

| Binding Type | Non-intercalative [1] |

| Deoxyribonucleic acid Preference | Single-stranded > Double-stranded [1] |

The binding interaction is non-intercalative and demonstrates preferential affinity for single-stranded deoxyribonucleic acid regions compared to double-stranded structures [1]. Environmental factors significantly influence binding efficiency, with optimal activity occurring at pH 4.5-6.5 and substantial reduction in binding at high salt concentrations exceeding 100 mM potassium chloride [1]. Notably, the binding process is independent of divalent metal ions such as magnesium, distinguishing it from some other topoisomerase inhibitors [1].

The enzyme inhibition mechanism involves the formation of a stable nalidixic acid-deoxyribonucleic acid-gyrase complex that traps the enzyme in a cleaved state [3]. This process prevents the normal strand-passing and resealing activities of deoxyribonucleic acid gyrase, ultimately blocking bacterial deoxyribonucleic acid replication [4]. The inhibition specifically targets the nicking-closing activity of the gyrase subunit responsible for releasing positive superhelical tension in deoxyribonucleic acid [3] [5].

Recent structural analyses have identified specific amino acid residues critical for drug-enzyme interaction. The active metabolite, hydroxynalidixic acid, demonstrates even stronger binding affinity to deoxyribonucleic acid, contributing significantly to the overall antibacterial activity [6]. Molecular modeling studies indicate that the binding involves coordinate bonding with metal ions and hydrogen bonding interactions with specific amino acid residues in the topoisomerase II enzyme complex [7].

Bactericidal Activity Spectrum: Gram-Negative vs. Gram-Positive Selectivity

Nalidixic acid exhibits pronounced selectivity in its antibacterial spectrum, demonstrating primary effectiveness against Gram-negative bacteria while showing limited activity against Gram-positive organisms [8] [9]. This selectivity pattern represents a fundamental characteristic that distinguishes nalidixic acid from later-generation fluoroquinolones.

Table 2: Bactericidal Activity Spectrum

| Bacterial Type | Activity Level | Minimum Inhibitory Concentration Range (μg/ml) |

|---|---|---|

| Gram-negative (general) | High [8] | 50-200 [8] |

| Escherichia coli | High [10] | 64-512 [10] |

| Enterobacteriaceae | High [8] | 50-200 [8] |

| Pseudomonas aeruginosa | Limited/Resistant [11] | >200 [11] |

| Gram-positive (general) | Limited [11] | >200 [11] |

| Bacillus subtilis | Moderate [12] | 25 [12] |

| Staphylococcus aureus | Limited [11] | >200 [11] |

| Anaerobic bacteria | Resistant [11] | No activity [11] |

| Mycobacteria | Resistant [11] | No activity [11] |

Against Gram-negative bacteria, nalidixic acid demonstrates optimal bactericidal activity at concentrations between 50-200 μg/ml [8] [9]. The most susceptible organisms include members of the Enterobacteriaceae family, particularly Escherichia coli, Proteus species, Shigella, Enterobacter, and Klebsiella [5] [8]. Clinical isolates of these organisms typically exhibit minimum inhibitory concentrations ranging from 64-512 μg/ml for nalidixic acid-resistant strains [10].

The bactericidal mechanism against Gram-negative bacteria involves selective inhibition of deoxyribonucleic acid synthesis without immediate effects on ribonucleic acid or protein synthesis at therapeutic concentrations [8] [9]. This selectivity creates the characteristic concentration-dependent paradox where higher concentrations of nalidixic acid become bacteriostatic rather than bactericidal due to concurrent inhibition of ribonucleic acid and protein synthesis [8] [9].

Gram-positive bacteria demonstrate significantly reduced susceptibility to nalidixic acid [11] [13]. However, Bacillus subtilis represents a notable exception, showing moderate susceptibility with bactericidal activity at 25 μg/ml [12]. The mechanism of action against Bacillus subtilis involves selective deoxyribonucleic acid synthesis inhibition similar to that observed in Gram-negative bacteria, accompanied by characteristic morphological changes including cell elongation and development of Gram-negative staining areas [12].

The limited activity against most Gram-positive bacteria, anaerobic organisms, and mycobacteria reflects structural and mechanistic differences in their deoxyribonucleic acid gyrase enzymes and cell envelope permeability characteristics [11] [13]. Staphylococcus aureus and other staphylococci typically require concentrations exceeding 200 μg/ml for growth inhibition, which approaches toxic levels for clinical use [11].

Pseudomonas aeruginosa demonstrates inherent resistance to nalidixic acid, with most strains requiring concentrations above 200 μg/ml for growth inhibition [11]. This resistance pattern contributed to the clinical limitation of nalidixic acid primarily to urinary tract infections where high local concentrations could be achieved [11] [14].

Resistance Mechanisms: Mutational Hotspots in gyrA/gyrB Genes

Bacterial resistance to nalidixic acid primarily develops through chromosomal mutations in the quinolone resistance-determining regions of the gyrA and gyrB genes, which encode the subunits of deoxyribonucleic acid gyrase [10] [15]. These mutations create amino acid substitutions that reduce the binding affinity of the drug-deoxyribonucleic acid complex to the gyrase enzyme, thereby conferring resistance.

Table 3: Resistance Mutations in gyrA/gyrB Genes

| Gene | Position | Common Substitution | Resistance Level | Frequency |

|---|---|---|---|---|

| gyrA | Ser-83 | Ser83Leu/Phe/Tyr [10] | High [10] | Very Common [10] |

| gyrA | Asp-87 | Asp87Gly/Asn/Tyr [10] | High [10] | Common [10] |

| gyrA | Ala-51 | Ala51Val [16] | Moderate [16] | Rare [16] |

| gyrA | Gly-81 | Gly81Asp [17] | Low [17] | Rare [17] |

| gyrA | Asp-82 | Asp82Gly [17] | Low [17] | Rare [17] |

| gyrB | Asp-500 | Asp500Ala [15] | Low [15] | Uncommon [15] |

| gyrB | Asn-538 | Asn538Asp/Thr [15] | Moderate [15] | Common [15] |

| gyrB | Thr-539 | Thr539Pro [15] | Low [15] | Uncommon [15] |

| gyrB | Glu-540 | Glu540Val [15] | High [15] | Uncommon [15] |

The most frequently encountered resistance mutations occur in the gyrA gene, particularly at positions 83 and 87 [10] [18]. Serine-83 represents the primary hotspot for resistance development, with substitutions to leucine, phenylalanine, or tyrosine conferring high-level resistance to nalidixic acid [10] [19] [20]. These mutations typically result in minimum inhibitory concentrations of 64-512 μg/ml compared to 4-32 μg/ml in susceptible strains [10].

Aspartic acid-87 substitutions constitute the second most common resistance mechanism in gyrA [10] [20]. Mutations changing Asp-87 to glycine, asparagine, or tyrosine also confer high-level resistance [10] [19]. The combination of mutations at both positions 83 and 87 can result in extremely high resistance levels, often exceeding 512 μg/ml [10].

Less common gyrA mutations include substitutions at positions 51, 81, and 82 [16] [17]. The Ala-51 to valine substitution confers moderate resistance while maintaining thermotolerance properties in some bacterial strains [16]. Double mutations involving Gly-81 to aspartic acid and Asp-82 to glycine create synergistic effects, with the combination producing higher resistance levels than either mutation alone [17].

Resistance mutations in the gyrB gene occur less frequently but can contribute significantly to overall quinolone resistance [15]. The quinolone resistance-determining region in gyrB spans positions 500-540, with hotspots particularly concentrated around residues 538-540 [15]. Approximately 78% of gyrB substitutions implicated in fluoroquinolone resistance occur within this narrow hotspot region [15].

The Asn-538 position represents the most common gyrB mutation site, with substitutions to aspartic acid or threonine conferring moderate resistance levels [15]. The Glu-540 to valine substitution produces high-level resistance comparable to major gyrA mutations [15]. Mutations at Asp-500 and Thr-539 typically result in lower resistance levels but can contribute to overall quinolone tolerance [15].

The resistance development pattern follows a stepwise process, with initial low-level resistance often progressing through acquisition of additional mutations [10] [15]. Clinical isolates frequently harbor multiple mutations across both gyrA and gyrB genes, resulting in cross-resistance to multiple quinolone antibiotics [10] [18]. The stability of these mutations varies, with some conferring fitness costs that may limit their persistence in the absence of selective pressure [17].

Comparative Efficacy Against Contemporary Quinolones

The development of fluoroquinolones represented a dramatic improvement in antimicrobial potency and spectrum compared to nalidixic acid, with contemporary quinolones demonstrating 4-fold to 100-fold greater activity against susceptible bacterial pathogens [21] [22] [23]. This enhanced efficacy results from structural modifications that improve deoxyribonucleic acid binding affinity and cellular penetration.

Table 4: Comparative Efficacy Against Contemporary Quinolones

| Quinolone | E. coli Minimum Inhibitory Concentration (mg/L) | Gram-positive Activity | Pseudomonas Activity | Potency vs. Nalidixic Acid |

|---|---|---|---|---|

| Nalidixic acid | 16-128 [21] | Limited [21] | Resistant [21] | 1× [21] |

| Norfloxacin | 0.03-16 [22] | Moderate [22] | Moderate [22] | 4-8× [22] |

| Ciprofloxacin | 0.002-2 [22] | Good [22] | Excellent [22] | 100× [22] |

| Ofloxacin | 0.06-2 [24] | Good [24] | Good [24] | 16-32× [24] |

| Enoxacin | 0.008-32 [24] | Moderate [24] | Moderate [24] | 8-16× [24] |

| Pefloxacin | 0.5-4 [24] | Good [24] | Moderate [24] | 16-32× [24] |

Ciprofloxacin demonstrates the most dramatic improvement over nalidixic acid, exhibiting approximately 100-fold greater potency against Enterobacteriaceae [22] [23]. Against Escherichia coli, ciprofloxacin minimum inhibitory concentrations range from 0.002-2 mg/L compared to 16-128 mg/L for nalidixic acid [22] [25]. This enhanced activity extends to previously resistant organisms, including Pseudomonas aeruginosa, where ciprofloxacin achieves excellent activity while nalidixic acid remains ineffective [22] [24].

Norfloxacin, as the first clinically successful fluoroquinolone, provides 4-8-fold improved potency over nalidixic acid [22] [23]. Its activity spectrum remains primarily focused on Gram-negative bacteria, similar to nalidixic acid, but with significantly lower minimum inhibitory concentrations [22] [25]. Against most Enterobacteriaceae, norfloxacin achieves minimum inhibitory concentrations of 0.03-16 mg/L, representing substantial clinical improvement [22].

The second-generation fluoroquinolones, including ofloxacin and pefloxacin, demonstrate 16-32-fold enhanced potency compared to nalidixic acid [24] [26]. These agents exhibit expanded activity against Gram-positive bacteria, a significant limitation of nalidixic acid [24] [27]. Ofloxacin achieves minimum inhibitory concentrations of 0.06-2 mg/L against Escherichia coli while maintaining good activity against Pseudomonas aeruginosa [24].

Enoxacin provides intermediate improvement with 8-16-fold enhanced potency over nalidixic acid [24]. Its activity profile resembles norfloxacin but with slightly improved Gram-positive coverage [24] [25]. The minimum inhibitory concentration range of 0.008-32 mg/L against Escherichia coli demonstrates significant variability depending on resistance patterns [24].

Cross-resistance patterns between nalidixic acid and fluoroquinolones follow predictable patterns based on target site mutations [21] [23]. Strains resistant to nalidixic acid through gyrA mutations typically demonstrate reduced susceptibility to fluoroquinolones, although therapeutic concentrations may still be achieved with the more potent agents [10] [22]. However, strains with multiple mutations affecting both gyrA and gyrB often exhibit resistance to multiple quinolone generations [15] [18].

The bactericidal activity of fluoroquinolones occurs at concentrations 1-4 times the minimum inhibitory concentration, compared to much higher ratios required for nalidixic acid [21] [25]. This improved bactericidal efficiency translates to enhanced clinical effectiveness and reduced potential for resistance development during therapy [23] [26].

Purity

Physical Description

Solid

Color/Form

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.59 (LogP)

log Kow= 1.41

2.1

Odor

Decomposition

Appearance

Melting Point

229-230 °C

229.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 95 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 94 of 95 companies with hazard statement code(s):;

H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (79.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (86.17%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

IN US, NALIDIXIC ACID IS APPROVED ONLY FOR TREATMENT OF URINARY TRACT INFECTIONS CAUSED BY SUSCEPTIBLE MICROORGANISMS. EFFECTIVENESS AGAINST INDOLE-POSITIVE PROTEUS IS ESP IMPORTANT. APPARENT CURES...IN 30-50% OF UNCOMPLICATED URINARY TRACT INFECTIONS.

...BRUCELLOSIS HAS BEEN SUCCESSFULLY MANAGED WITH ORAL NALIDIXIC ACID. DRUG HAS BEEN GIVEN IV TO TREAT GRAM-NEGATIVE SEPTICEMIAS.

...BACTERICIDAL TO MOST OF COMMON GRAM-NEGATIVE BACTERIA THAT CAUSE URINARY TRACT INFECTIONS. ...99% OF STRAINS OF E COLI, 98% OF PROTEUS MIRABILIS & 75-97% OF OTHER PROTEUS SPECIES, 92% OF KLEBSIELLA-ENTEROBACTER, & 80% OF OTHER COLIFORM BACTERIA ARE SENSITIVE TO DRUG. ... SOME STRAINS OF SALMONELLA & SHIGELLA...SENSITIVE.

For more Therapeutic Uses (Complete) data for NALIDIXIC ACID (8 total), please visit the HSDB record page.

Pharmacology

Nalidixic Acid is a synthetic quinolone and antibacterial agent with urinary tract antiseptic activity. Nalidixic acid concentrates in the renal tubules and bladder and exerts its local antibacterial actions by interference of DNA gyrase activity, thereby inhibiting DNA synthesis during bacterial replication in a dose-dependent manner. Nalidixic acid is active against most gram-negative organisms that cause urinary tract infections.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB02 - Nalidixic acid

Mechanism of Action

IT APPEARS TO ACT BY INHIBITING DNA SYNTH.

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration, NegGram is rapidly absorbed from the gastrointestinal tract, partially metabolized in the liver, and rapidly excreted through the kidneys. Approximately four percent of NegGram is excreted in the feces.

ABSORPTION & ELIMINATION RATES OF NALIDIXIC ACID WERE SHOWN TO BE LOW IN NEWBORN CHILDREN COMPARED WITH ADULTS, & ADULT VALUES WERE NOT OBTAINED UNTIL ABOUT THIRD YR OF LIFE. RELATIVE DISTRIBUTION VOL, HOWEVER, WERE SIMILAR IN BOTH AGE GROUPS.

IN RATS & MICE ORAL DOSES ARE RAPIDLY ABSORBED WITH PEAK BLOOD CONCN ABOUT 1 HR LATER. ...ELIMINATION IS VIA KIDNEYS, PEAKING @ ABOUT 6TH HR. 80% OF ADMIN DOSE IS ELIMINATED IN 1ST 8 HR. IN DOGS HIGHLY EFFECTIVE CONCN APPEAR IN URINE WITHIN 2-3 HR AFTER ORAL ADMIN.

ABSORPTION EFFICIENCY & RATE OF ELIMINATION OF...NALIDIXIC ACID...DECR IN PT WITH SHIGELLOSIS. POOR ABSORPTION WAS GENERALLY OBSERVED IN YOUNGER PT WITH MARKED DIARRHEA BUT THERE WAS NO READY EXPLANATION FOR DELAYED EXCRETION.

Rapidly and almost completely absorbed from the gastrointestinal tract; bioavailability is approximately 96%. Absorption may be delayed if taken with antacids.

For more Absorption, Distribution and Excretion (Complete) data for NALIDIXIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

WHEN NALIDIXIC ACID...IS INGESTED BY MAN, IT IS PARTLY EXCRETED AS FREE... /ACID/ BUT MUCH BIGGER PROPORTION IS EXCRETED AS MONOGLUCURONIDE...& CONSIDERABLE FRACTION AS 7-HYDROXYMETHYL METABOLITE...TOGETHER WITH SMALLER AMT OF LATTER IN CONJUGATED FORM. 3,7-DICARBOXYLIC ACID...IS MINOR METABOLITE.

Nalidixic acid is partially metabolized in the liver to hydroxynalidixic acid and the glucuronic acid conjugates of nalidixic acid and hydroxynalidixic acid. The drug is also partially metabolized to the dicarboxylic acid derivative; there is some evidence suggesting that this metabolite is formed in the kidney.

Associated Chemicals

Wikipedia

Procarbazine

Drug Warnings

BY ORAL ROUTE IT IS DIFFICULT TO ACHIEVE EFFECTIVE PLASMA LEVELS. FUTHERMORE, BINDING TO PLASMA PROTEIN INHIBITS ACTIVITY. ... 4% THAT PASSES INTO BOWEL IS INSUFFICIENT TO BE EFFICACIOUS IN TREATMENT OF INTESTINAL SHIGELLOSIS...

PSEUDOMONAS SPECIES ARE RESISTANT. ... ACQUIRED RESISTANCE TO DRUG OCCURS, BUT IT DOES NOT SEEM TO BE TRANSFERABLE.

DETERMINATION OF URINARY LEVELS OF 17-KETOSTEROIDS & 17-KETOGENIC STEROIDS MAY BE FALSELY ELEVATED WHEN NALIDIXIC ACID HAS BEEN PRESCRIBED.

For more Drug Warnings (Complete) data for NALIDIXIC ACID (19 total), please visit the HSDB record page.

Biological Half Life

APPROX 96% OF ORALLY ADMIN...IS ABSORBED. PLASMA CONCN OF 20-50 UG/ML MAY BE ACHIEVED, BUT ACID IS 93-97% BOUND TO PLASMA PROTEINS. IN BODY SOME... CONVERTED TO ACTIVE HYDROXYNALIDIXIC ACID, & BOTH ARE EXCRETED INTO URINE. MOST...IS CONJUGATED IN LIVER. PLASMA T/2 IS...8 HR...MAY BE...21 HR IN...RENAL FAILURE.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

...derived from 2-amino-6-methylpyridine.

General Manufacturing Information

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

SYSTEMIC & URINARY ALKALINIZERS REDUCE ITS EFFECTIVENESS BY INCR ITS EXCRETION RATE. SYSTEMIC EFFECTIVENESS INCR IF URINE IS ACID.

METABOLIC ACIDOSIS WAS INDUCED IN AN 18-YEAR-OLD MALE BY AN OVERDOSE OF NALIDIXIC ACID. SIMULTANEOUS INGESTION OF PROBENECID MAY HAVE ACCENTUATED EFFECT OF INGESTED NALIDIXIC ACID BY PROLONGING ITS SERUM T/2.

Coumarin- or indandione-derivative anticoagulants, especially warfarin and dicumarol, may be displaced from protein-binding sites by nalidixic acid, resulting in increased anticoagulant effect; dosage adjustments may be necessary during and after nalidixic acid therapy.

For more Interactions (Complete) data for NALIDIXIC ACID (6 total), please visit the HSDB record page.

Dates

Validation of Pefloxacin for detection of fluoroquinolone (FQ) resistance among

Shakila Banu Inayath, Shobha Broor, Ruchi Gupta, Priti Agarwal, Subhradeep Majumder, Anupam Kumar Anveshi, Rajni GaindPMID: 34356003 DOI: 10.1099/jmm.0.001398

Abstract

Fluoroquinolone (FQ) resistantare classified as high priority pathogens by WHO. FQ resistance among

Typhi has emerged rapidly and is predominantly mediated by mutations in the topoisomerase genes

, and

. Mutations in GyrA result in classical FQ resistance (DCS-NAR) i.e. decreased susceptibility to ciprofloxacin (MIC of 0.12 to 0.5 µg ml

) (DCS) and resistance to nalidixic acid (NAR). Previously a nalidixic acid disc test was proposed for detection of DCS. Recently isolates with non-classical FQ resistance caused by plasmid-mediated quinolone resistance (PMQR) and mutations in GyrB have emerged. These mechanisms also result in DCS but are nalidixic acid susceptible (NAS) and thus pose diagnostic challenges. CLSI and EUCAST have recommended use of 5 µg pefloxacin discs for detection of DCS in

.

The CLSI and EUCAST recommendations for use of 5 µg pefloxacin for detection of DCS has not been validated on typhoidal

and resistance mediated by GyrB mutation in

species.

The aim of the present study was to validate the performance of the 5 µg pefloxacin discs to detect isolates of

. Typhi with DCS with special reference to GyrB mutations.

A total of 180 clinical isolates of

Typhi (2005-2014) were investigated for genetic mechanisms of resistance. Zone diameters for nalidixic acid (30μg), ciprofloxacin (5μg) and pefloxacin (5µg) and minimum inhibitory concentration (MIC) for ciprofloxacin were determined using CLSI guidelines. Performance of the three discs was evaluated to detect FQ resistance in

. Typhi.

Topoisomerase mutations in GyrB +/ ParC and GyrB were detected in 112 and 34 isolates respectively. Different mutations have a varied effect on the MIC for ciprofloxacin. The current breakpoints for susceptible (≤0.06 µg ml

) and non-susceptible (≥0.125 µg ml

), failed to detect all isolates with a resistance mechanism. Performance of both ciprofloxacin and pefloxacin discs were excellent compared to nalidixic acid in differentiating isolates with non-classical resistance mediated by GyrB from wild-type.

The pefloxacin disc can be used to detect FQ resistance among

. Typhi. This is the first report of validation of pefloxacin for detection of FQ resistance in

. Typhi mediated by GyrB mutation.

Application of Amplon in combination with peroxyacetic acid for the reduction of nalidixic acid-resistant Salmonella Typhimurium and Salmonella Reading on skin-on, bone-in tom turkey drumsticks

E G Olson, L A Wythe, D K Dittoe, K M Feye, S C RickePMID: 33248616 DOI: 10.1016/j.psj.2020.08.078

Abstract

Peroxyacetic acid (PAA) has become an important component of pathogen reduction in poultry processing, but there are potential concerns for continued exposure. The objective was to evaluate the effects of PAA and Amplon (AMP) used alone or in the combination. Bone-in tom turkey drumsticks (N = 100, n = 10, k = 5, 0 and 24 h) per study were obtained and inoculated with either nalidixic acid-resistant Salmonella Typhimurium or Salmonella Reading (64 μg/mL). The inocula were allowed to adhere to the drums at 4°C for 60 min for a final attachment of 10and 10

cfu/g per S. Typhimurium and S. Reading, respectively. Drumsticks were treated with a no-treatment control; tap water, pH 8.5 (TW); TW+500 ppm PAA, pH 3.5 (PAA); TW+500 ppm AMP, pH 1.3 (AMP); TW + PAA + AMP (PAA + AMP). Treatments were applied as short duration dips (30 s) and allowed to drip for 2 min. After treatment, drums were stored at 4°C until microbial analyses at 0 and 24 h. Drums were rinsed in neutralizing buffered peptone water and spot plated for total aerobes and Salmonella. Bacterial counts were log

transformed and analyzed using n-way ANOVA. All treatments reduced S. Reading on turkey legs at both 0 and 24 h (P < 0.0001; P < 0.0001). At 24 h, drums treated with PAA + AMP (3.92 log

cfu/g) had less S. Reading than no-treatment control, TW, and AMP. Treatment by time interactions were observed for total aerobes among drums in both studies (P < 0.0001, P < 0.0001) and Salmonella among drums inoculated with S. Typhimurium (P < 0.0001). During the S. Reading and S. Typhimurium study, all treatments reduced Salmonella and total aerobes on drums. During the S. Typhimurium study, drums treated with PAA + AMP had the lowest numerical load of S. Typhimurium and total aerobes. The combination of AMP + PAA may exhibit a synergistic effect in reducing Salmonella on turkey drums, thus increasing the safety of turkey products for consumers.

Clonal dissemination of Salmonella enterica serovar albany with concurrent resistance to ampicillin, chloramphenicol, streptomycin, sulfisoxazole, tetracycline, and nalidixic acid in broiler chicken in Korea

Bai Wei, Ke Shang, Se-Yeoun Cha, Jun-Feng Zhang, Hyung-Kwan Jang, Min KangPMID: 34089935 DOI: 10.1016/j.psj.2021.101141

Abstract

The aim of this study was to determine the prevalence, serovar distribution, antimicrobial resistance, and genotypic analyses of the dominating serovars of Salmonella in chickens from a national study in Korea. Between 2017 and 2018, a total of 550 chicken samples were collected from the top 12 integrated broiler chicken operations in Korea. Salmonella was isolated from 117 (32.5%) chicken feces and 19 (10.0%) retail chicken meat sources. Ten serovars were identified, and the most common Salmonella serovar was Salmonella ser. Albany (50 isolates, 36.8%), followed by S. Enteritidis (38 isolates, 27.9%), and S. Montevideo (23 isolates, 16.9%) isolated from 6, 10, and 6 operations, respectively. A total of 35 (25.7%) isolates were with the ACSSuTN (ampicillin, chloramphenicol, streptomycin, sulfisoxazole, tetracycline, and nalidixic acid) resistance pattern, with high prevalence of this resistance pattern in S. Albany (29 isolates, 58.0%). A total of 35 PFGE types were identified among Salmonella isolates of the serovars Albany, Enteritidis, Virchow, Montevideo, and Senftenberg, while 11 distinct types of PFGE patterns were found among S. Albany isolates, which showed an overall homology similarity of higher than 85%. Among these 35 PFGE types, 22 PFGE types corresponded to 32 isolates from samples limited to one operation, and the other 13 PFGE types corresponded to 72 isolates from samples widely distributed among different operations. These results highlighted rapid colony dissemination of multidrug-resistant S. Albany in chicken all over Korea after it first appeared in 2016; furthermore, the spread of Salmonella colonies between various integrated operations was common, and several operations played an important role in Salmonella carriage and transmission in Korea.Streptomycin and nalidixic acid elevate the spontaneous genome-wide mutation rate in Escherichia coli

Huseyin Ozgur Ozdemirel, Dilara Ulusal, Sibel Kucukyildirim CelikPMID: 33502702 DOI: 10.1007/s10709-021-00114-w

Abstract

Since antibiotic resistance is a growing public health problem worldwide, it is important to understand how antibiotics and spontaneous mutations cooperate and shape the genome-wide mutation rate and spectrum. Here, we quantitatively evaluate genome-wide mutational profiles of Escherichia coli after long-term subinhibitory exposure to a broad-spectrum (streptomycin) and a narrow-spectrum antibiotic (nalidixic acid), using a mutation accumulation design combined with whole-genome resequencing of replicate lines as a mutagenicity test. We determined that, while the genome-wide mutation rate is slightly higher in the streptomycin-treated lines compared to the control lines, there is a significant increase in the nalidixic acid-treated lines. Our findings suggest that both broad and narrow-spectrum antibiotics may elevate the mutation rates in E. coli, but mechanisms of action may affect the consequence, thus contribute to accelerating the rate of adaptation and conferring antibiotic resistance.Mechanistic insights into synergy between nalidixic acid and tetracycline against clinical isolates of Acinetobacter baumannii and Escherichia coli

Amit Gaurav, Varsha Gupta, Sandeep K Shrivastava, Ranjana PathaniaPMID: 33972678 DOI: 10.1038/s42003-021-02074-5

Abstract

The increasing prevalence of antimicrobial resistance has become a global health problem. Acinetobacter baumannii is an important nosocomial pathogen due to its capacity to persist in the hospital environment. It has a high mortality rate and few treatment options. Antibiotic combinations can help to fight multi-drug resistant (MDR) bacterial infections, but they are rarely used in the clinics and mostly unexplored. The interaction between bacteriostatic and bactericidal antibiotics are mostly reported as antagonism based on the results obtained in the susceptible model laboratory strain Escherichia coli. However, in the present study, we report a synergistic interaction between nalidixic acid and tetracycline against clinical multi-drug resistant A. baumannii and E. coli. Here we provide mechanistic insight into this dichotomy. The synergistic combination was studied by checkerboard assay and time-kill curve analysis. We also elucidate the mechanism behind this synergy using several techniques such as fluorescence spectroscopy, flow cytometry, fluorescence microscopy, morphometric analysis, and real-time polymerase chain reaction. Nalidixic acid and tetracycline combination displayed synergy against most of the MDR clinical isolates of A. baumannii and E. coli but not against susceptible isolates. Finally, we demonstrate that this combination is also effective in vivo in an A. baumannii/Caenorhabditis elegans infection model (p < 0.001).Serratia marcescens RamA Expression Is under PhoP-Dependent Control and Modulates Lipid A-Related Gene Transcription and Antibiotic Resistance Phenotypes

Javier F Mariscotti, Eleonora García VéscoviPMID: 33927048 DOI: 10.1128/JB.00523-20

Abstract

Serratia marcescens is an enteric bacterium that can function as an opportunistic pathogen with increasing incidence in clinical settings. This is mainly due to the ability to express a wide range of virulence factors and the acquisition of antibiotic resistance mechanisms. For these reasons, S. marcescens has been declared by the World Health Organization (WHO) as a research priority to develop alternative antimicrobial strategies. In this study, we found a PhoP-binding motif in the promoter region of transcriptional regulator RamA of S. marcescens RM66262. We demonstrated that the expression ofis autoregulated and that

is also part of the PhoP/PhoQ regulon. We have also shown that PhoP binds directly and specifically to

,

,

,

, and

promoter regions and that RamA binds to

and

but not to

and

, suggesting an indirect control for the latter genes. Finally, we have demonstrated that in S. marcescens, RamA overexpression induces the AcrAB-TolC efflux pump, required to reduce the susceptibility of the bacteria to tetracycline and nalidixic acid. In sum, we here provide the first report describing the regulation of

under the control of the PhoP/PhoQ regulon and the regulatory role of RamA in S. marcescens.

We demonstrate that in S. marcescens, the transcriptional regulator RamA is autoregulated and also controlled by the PhoP/PhoQ signal transduction system. We show that PhoP is able to directly and specifically bind to

,

,

,

, and

promoter regions. In addition, RamA is able to directly interact with the promoter regions of

and

but indirectly regulates

and

. Finally, we found that in S. marcescens, RamA overexpression induces the AcrAB-TolC efflux pump, required to reduce susceptibility to tetracycline and nalidixic acid. Collectively, these results further our understanding of the PhoP/PhoQ regulon in S. marcescens and demonstrate the involvement of RamA in the protection against antibiotic challenges.

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics

Jocelyn A Odusami, Monisola I Ikhile, Josephat U Izunobi, Idris A Olasupo, Foluso O Osunsanmi, Andrew R Opoku, Marthe C D Fotsing, Olayinka T Asekun, Oluwole B Familoni, Derek T NdintehPMID: 33096308 DOI: 10.1016/j.bioorg.2020.104340

Abstract

The treatment of diseases is under threat due to the increasing resistance of disease-causing bacteria to antibiotics. Likewise, free radical-induced oxidative stress has been implicated in several human disease conditions, such as cancer, stroke and diabetes. In the search for amino acid analogues with antibacterial and antioxidant properties as possible mimics of antimicrobial peptides, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides 4a-4k and N-(2'-nitrophenyl)piperidine-2-carboxamides 4l-4n have been synthesized via a two-step, one-pot amidation of the corresponding acids, using thionyl chloride with different amines in dichloromethane. The carboxamides were characterized by infrared and nuclear magnetic resonance spectroscopy, mass spectrometry and elemental analysis. Carboxamides 4a-4n were assayed against five Gram-positive and five Gram-negative bacterial strains using the broth micro-dilution procedure and compared to standard antibiotic drugs (streptomycin and nalidixic acid). 4b showed the highest antibacterial activity with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL against Staphylococcus aureus. Pertinently, 4b and 4k are promising candidates for narrow-spectrum (Gram-positive) and broad-spectrum antibiotics, respectively. The antioxidant properties of the carboxamides were also evaluated using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation. 4a and 4k recorded the lowest ICvalues of 1.22 × 10

mg/mL (with DPPH) and 1.45 × 10

mg/mL (with ABTS), respectively. Notably, 4k recorded about 2.5 times better antioxidant capacity than the positive controls - ascorbic acid and butylated hydroxyanisole. These results bode well for N-aryl carboxamides as good mimics and substitutes for antimicrobial peptides towards mitigating bacterial resistance to antibiotics as well as ameliorating oxidative stress-related diseases.

Antibiotic-induced DNA damage results in a controlled loss of pH homeostasis and genome instability

James Alexander Booth, Mário Špírek, Tekle Airgecho Lobie, Kirsten Skarstad, Lumir Krejci, Magnar BjøråsPMID: 33173044 DOI: 10.1038/s41598-020-76426-2

Abstract

Extracellular pH has been assumed to play little if any role in how bacteria respond to antibiotics and antibiotic resistance development. Here, we show that the intracellular pH of Escherichia coli equilibrates to the environmental pH following treatment with the DNA damaging antibiotic nalidixic acid. We demonstrate that this allows the environmental pH to influence the transcription of various DNA damage response genes and physiological processes such as filamentation. Using purified RecA and a known pH-sensitive mutant variant RecA K250R we show how pH can affect the biochemical activity of a protein central to control of the bacterial DNA damage response system. Finally, two different mutagenesis assays indicate that environmental pH affects antibiotic resistance development. Specifically, at environmental pH's greater than six we find that mutagenesis plays a significant role in producing antibiotic resistant mutants. At pH's less than or equal to 6 the genome appears more stable but extensive filamentation is observed, a phenomenon that has previously been linked to increased survival in the presence of macrophages.Customized optical mapping by CRISPR-Cas9 mediated DNA labeling with multiple sgRNAs

Heba Z Abid, Eleanor Young, Jennifer McCaffrey, Kaitlin Raseley, Dharma Varapula, Hung-Yi Wang, Danielle Piazza, Joshua Mell, Ming XiaoPMID: 33231685 DOI: 10.1093/nar/gkaa1088

Abstract

Whole-genome mapping technologies have been developed as a complementary tool to provide scaffolds for genome assembly and structural variation analysis (1,2). We recently introduced a novel DNA labeling strategy based on a CRISPR-Cas9 genome editing system, which can target any 20bp sequences. The labeling strategy is specifically useful in targeting repetitive sequences, and sequences not accessible to other labeling methods. In this report, we present customized mapping strategies that extend the applications of CRISPR-Cas9 DNA labeling. We first design a CRISPR-Cas9 labeling strategy to interrogate and differentiate the single allele differences in NGG protospacer adjacent motifs (PAM sequence). Combined with sequence motif labeling, we can pinpoint the single-base differences in highly conserved sequences. In the second strategy, we design mapping patterns across a genome by selecting sets of specific single-guide RNAs (sgRNAs) for labeling multiple loci of a genomic region or a whole genome. By developing and optimizing a single tube synthesis of multiple sgRNAs, we demonstrate the utility of CRISPR-Cas9 mapping with 162 sgRNAs targeting the 2Mb Haemophilus influenzae chromosome. These CRISPR-Cas9 mapping approaches could be particularly useful for applications in defining long-distance haplotypes and pinpointing the breakpoints in large structural variants in complex genomes and microbial mixtures.Occurrence of Campylobacter spp. in Swedish calves, common sequence types and antibiotic resistance patterns

I Hansson, L-M Tamminen, S Frosth, L-L Fernström, U Emanuelson, S BoqvistPMID: 33119192 DOI: 10.1111/jam.14914

Abstract

Cattle are the second most important cause of human campylobacteriosis, after poultry, but there are knowledge gaps regarding Campylobacter in cattle. This study examined the occurrence of Campylobacter, the species present, sequence types and antibiotic resistance in Swedish cattle.Faeces samples collected from 154 calves on seven Swedish farms, and 69 follow-up samples from a second collection occasion, were analysed. Campylobacter were isolated from 77% of calves at the first sampling, with Campylobacter jejuni as the most frequently isolated species. Animals kept on deep straw bedding were less likely to be colonized with Campylobacter. Whole-genome sequencing of 90 C. jejuni samples resulted in 11 sequence types, among which ST-19 and ST-21 were most frequent. Antimicrobial resistance analyses showed that 46% of 142 isolates analysed were resistant to quinolones, while all isolates belonging to ST-19, ST-22 and ST-441 were resistant to ciprofloxacin and nalidixic acid.

Campylobacter jejuni was the species most frequently isolated in calves and a strong association was found between sequence type and antimicrobial resistance pattern.

The high proportion of calves with quinolone-resistant Campylobacter jejuni should be considered in a One Health perspective.